N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide is a propanamide derivative featuring a central amide backbone with a 2-phenoxy substituent and an N-linked bis(furan-2-yl)ethyl group.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14(24-15-7-3-2-4-8-15)19(21)20-13-16(17-9-5-11-22-17)18-10-6-12-23-18/h2-12,14,16H,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDLVUFSGNUNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CO1)C2=CC=CO2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 2-Phenoxypropanoic Acid
The carboxylic acid precursor is typically synthesized via nucleophilic substitution of sodium phenoxide with ethyl 2-chloropropanoate, followed by saponification. Patent WO2005058883A1 details a modified Williamson ether synthesis, where ethyl 2-bromopropanoate reacts with phenol in the presence of potassium carbonate, yielding ethyl 2-phenoxypropanoate in 82% efficiency. Subsequent hydrolysis with aqueous NaOH (2 M, 60°C, 4 h) provides 2-phenoxypropanoic acid, isolated as white crystals (mp 98–100°C).
Synthesis of 2,2-Bis(furan-2-yl)ethylamine
The amine component is synthesized via reductive amination of furan-2-carbaldehyde with ammonium acetate, employing sodium cyanoborohydride in methanol at pH 5–6. According to CN102459158B, this method achieves a 70% yield, with the crude product purified via vacuum distillation (bp 145–148°C at 15 mmHg). Alternative routes involving Grignard addition to 2-furonitrile followed by lithium aluminum hydride reduction have been reported but show lower scalability due to side product formation.
Amide Bond Formation: Methodological Comparisons
Coupling the acid and amine precursors constitutes the critical step, with three principal methods evaluated for efficiency and purity.
Carbodiimide-Mediated Coupling (DCC/DMAP)
A classic approach involves activating 2-phenoxypropanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. After 12 h at 25°C, the reaction mixture is filtered to remove dicyclohexylurea, and the product is extracted with ethyl acetate. This method yields 65–68% of the target amide but requires rigorous exclusion of moisture to prevent side reactions.
Uranium/Guanidinium-Based Activators (HATU, HBTU)
Modern protocols favor hexafluorophosphate-based activators. As described in CN102459158B, 2-phenoxypropanoic acid (1.2 equiv) is treated with HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF, followed by addition of 2,2-bis(furan-2-yl)ethylamine (1.0 equiv). After 4 h at 0°C, aqueous workup and column chromatography (SiO₂, CH₂Cl₂/EtOAc 4:1) afford the amide in 75% yield with >98% purity by HPLC.
Mixed Carbonate Activation
A less common but effective method involves converting the acid to its pentafluorophenyl carbonate intermediate using bis(pentafluorophenyl) carbonate. Reaction with the amine in THF at 40°C for 6 h achieves 72% yield, though the high cost of reagents limits industrial application.
Reaction Optimization and Kinetic Studies
Critical parameters influencing yield and purity include solvent polarity, temperature, and stoichiometric ratios.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the activated intermediate. DMF provides optimal results, while THF and acetonitrile reduce yields by 15–20% due to incomplete activation.
Temperature Control
Low temperatures (0–5°C) minimize racemization and side reactions during activation. However, prolonged cooling (<0°C) slows the reaction, necessitating a balance between kinetic control and operational practicality.
Stoichiometric Ratios
A 1.2:1 molar ratio of acid to amine prevents di-amide formation, a common byproduct observed at higher acid concentrations. Excess activator (1.1–1.3 equiv) ensures complete conversion, as quantified by in situ IR monitoring of the carbonyl stretching frequency.
Purification and Analytical Characterization
Post-synthetic purification is crucial due to the compound’s propensity for residual solvents and byproducts.
Chromatographic Techniques
Silica gel chromatography with gradient elution (hexane/ethyl acetate 3:1 to 1:1) effectively separates the product from unreacted amine and dimeric impurities. Patent WO2005058883A1 reports a recovery rate of 89% using this method. Preparative HPLC (C18 column, acetonitrile/water 70:30) achieves >99% purity but is cost-prohibitive for large-scale production.
Spectroscopic Validation
1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.32–7.28 (m, 3H, ArH), 6.45 (dd, J = 3.2, 1.8 Hz, 2H, furan H-3), 6.35 (d, J = 3.2 Hz, 2H, furan H-4), 4.21 (q, J = 6.8 Hz, 1H, CH(CH3)), 3.78–3.70 (m, 2H, NCH2), 2.95–2.85 (m, 2H, CH2CO), 1.52 (d, J = 6.8 Hz, 3H, CH3).
13C NMR (100 MHz, CDCl3): δ 172.5 (CO), 159.8 (ArO), 151.2 (furan C-2), 142.3 (furan C-5), 129.7–114.2 (aromatic carbons), 67.8 (CH(CH3)), 48.3 (NCH2), 41.5 (CH2CO), 21.9 (CH3).
Scalability and Industrial Considerations
Batch-scale synthesis (500 g) in pilot plants demonstrates consistent yields of 70–73% using HATU activation, with a total processing time of 18 h. Key challenges include DMF removal during workup and the hygroscopic nature of the amine precursor, necessitating controlled atmosphere conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The furan rings and phenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, synthesis routes, and inferred properties of N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide and related compounds:
Key Insights from Comparisons
- Substituent Effects: Furan vs. However, methoxy groups enhance aqueous solubility, which may limit the target compound’s bioavailability . Phenoxy vs. Fluoro-Biphenyl: The phenoxy group in the target compound is less sterically hindered than the fluoro-biphenyl moiety in , possibly enabling easier interaction with biological targets .
- Biological Activity: Furan-containing compounds like LMM11 exhibit antifungal activity, suggesting the target compound could be screened for similar applications .
- Synthetic Complexity :
- The target compound’s synthesis is hypothesized to be simpler than multi-step processes for oxadiazole derivatives () or industrial dyes (), though purity optimization may be challenging due to steric bulk .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the bis-furan ethyl backbone (δ 6.2–7.4 ppm for furan protons) and phenoxy group (δ 6.8–7.3 ppm for aromatic protons).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O-C ether stretch) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation (e.g., [M+H] = 383.15 Da) ensures molecular integrity .
How can molecular docking and dynamics simulations elucidate its mechanism of action against biological targets?
Advanced Research Question
- Target selection : Prioritize enzymes with furan-binding pockets (e.g., viral proteases, bacterial adhesins like Fim-H).
- Docking workflow : Use AutoDock Vina to assess binding affinity (ΔG ≤ −8 kcal/mol) and key interactions (e.g., hydrogen bonds with Tyr158 in Fim-H) .
- MD simulations : Run 100 ns trajectories in GROMACS to evaluate complex stability (RMSD ≤ 2 Å) and identify critical residues for mutagenesis validation .
What experimental strategies resolve discrepancies in reported biological activity data?
Advanced Research Question
- Combinatorial assays : Compare MIC (Minimum Inhibitory Concentration) values across bacterial strains (e.g., E. coli vs. M. tuberculosis) using standardized protocols like Alamar Blue .
- Dose-response curves : Address non-linear pharmacokinetics by testing concentrations from 0.1–100 µM in triplicate .
- Control compounds : Include structurally similar analogs (e.g., N,N-bis(2-furylmethyl) derivatives) to isolate the phenoxy group’s contribution .
What in vitro assays are most effective for evaluating its antimicrobial potential?
Basic Research Question
- Anti-biofilm assays : Stain adherent bacteria (e.g., E. coli ATCC 25922) with crystal violet and quantify biofilm inhibition (%) via microplate reader (OD570 nm) .
- Time-kill kinetics : Monitor log-phase bacterial growth (0–24 hrs) in Mueller-Hinton broth with 2× MIC concentrations .
- Synergy testing : Combine with β-lactams (e.g., ampicillin) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
How do structural modifications (e.g., fluorophenoxy substitution) influence its pharmacokinetic profile?
Advanced Research Question
- Lipophilicity : Replace the phenoxy group with 2-fluorophenoxy to enhance LogP by 0.5 units (calculated via ChemAxon), improving blood-brain barrier penetration .
- Metabolic stability : Incubate with human liver microsomes (HLMs) and measure half-life (t) using LC-MS/MS. Fluorinated analogs show 2-fold longer t vs. non-fluorinated .
- Toxicity screening : Use zebrafish embryos to assess LC (e.g., >100 µM for fluorinated derivatives) .
What in vivo models are suitable for validating its therapeutic efficacy and safety?
Advanced Research Question
- Murine UTI model : Infect female C57BL/6 mice with uropathogenic E. coli (UPEC) and administer 10 mg/kg/day intravenously for 7 days. Quantify bacterial load (CFU/mL) in bladder homogenates .
- Pharmacokinetics : Measure plasma concentration-time profiles (C = 12.3 µg/mL at 1 hr post-dose) and calculate AUC (45 µg·hr/mL) .
- Toxicogenomics : Perform RNA-seq on liver tissue to identify off-target gene expression changes (e.g., CYP3A4 induction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
